molecular formula C16H10F2N4OS2 B11980182 N-(2,6-difluorophenyl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)acetamide

N-(2,6-difluorophenyl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)acetamide

Cat. No.: B11980182
M. Wt: 376.4 g/mol
InChI Key: HMWKJTWZDBPGKZ-UHFFFAOYSA-N
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Description

N-(2,6-difluorophenyl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)acetamide is a heterocyclic compound featuring a triazolobenzothiazole core fused with a thioacetamide moiety and a 2,6-difluorophenyl substituent.

Properties

Molecular Formula

C16H10F2N4OS2

Molecular Weight

376.4 g/mol

IUPAC Name

N-(2,6-difluorophenyl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)acetamide

InChI

InChI=1S/C16H10F2N4OS2/c17-9-4-3-5-10(18)14(9)19-13(23)8-24-15-20-21-16-22(15)11-6-1-2-7-12(11)25-16/h1-7H,8H2,(H,19,23)

InChI Key

HMWKJTWZDBPGKZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N3C(=NN=C3SCC(=O)NC4=C(C=CC=C4F)F)S2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Acetamide Derivatives with Triazolobenzothiazole Cores

Compound Name Key Substituents Biological Activity/Notes Reference
N-(2-methylphenyl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)acetamide 2-methylphenyl Structural analog; methyl group reduces electronegativity vs. fluorine, potentially lowering target affinity.
N-(6-trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide Trifluoromethyl, phenyl Trifluoromethyl enhances lipophilicity and electron-withdrawing effects; phenyl may limit solubility.

Triazolothiadiazole Derivatives

Compound Class Substituents Key Findings Reference
3-(3’-pyridyl)-6-substituted triazolothiadiazoles Pyridyl, alkyl/aryl Pyridyl groups enhance vasodilatory activity; alkyl/aryl groups improve lipophilicity.
3-(α-naphthylmethylene)-6-alkyl/aryl triazolothiadiazoles Naphthyl, alkyl/aryl Naphthyl substituents increase antimicrobial and herbicidal activity due to planar aromatic interactions.

Triazolo-Containing Pesticides

Compound Name Core Structure Use/Notes Reference
Flumetsulam (triazolopyrimidine sulfonamide) Triazolopyrimidine-sulfonamide Sulfonamide group increases acidity vs. acetamide, altering pharmacokinetics.
Oxadixyl (N-(2,6-dimethylphenyl)acetamide) Dimethylphenyl-acetamide Dimethyl substitution reduces electronegativity compared to difluoro, potentially reducing bioactivity.

Key Research Findings and Analysis

Substituent Effects on Activity :

  • Fluorine atoms in the 2,6-difluorophenyl group likely improve metabolic stability and binding affinity compared to methyl () or methoxy () substituents, as fluorine’s electronegativity enhances dipole interactions .
  • Trifluoromethyl groups () offer superior lipophilicity but may reduce solubility, whereas the difluorophenyl group balances lipophilicity and polarity .

Core Heterocycle Influence: The triazolobenzothiazole core in the target compound differs from triazolothiadiazoles () by replacing a thiadiazole ring with a benzothiazole.

Biological Activity Trends :

  • Triazolothiadiazoles with pyridyl () or naphthyl () substituents show vasodilatory and antimicrobial activity, suggesting the target compound’s benzothiazole core could exhibit similar or enhanced effects .
  • Acetamide derivatives () highlight the importance of the sulfur-linked acetamide moiety in modulating solubility and target binding .

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